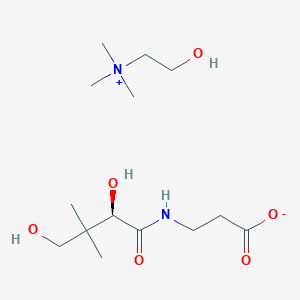

choline pantothenate

Description

Structure

2D Structure

Properties

CAS No. |

10030-88-3 |

|---|---|

Molecular Formula |

C14H30N2O6 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H17NO5.C5H14NO/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;1-6(2,3)4-5-7/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t7-;/m0./s1 |

InChI Key |

HXCGBBALZREMAS-FJXQXJEOSA-M |

SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |

Other CAS No. |

10030-88-3 |

Synonyms |

2-hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate |

Origin of Product |

United States |

Advanced Biochemistry and Metabolic Intermediaries of Choline and Pantothenic Acid

Choline (B1196258) Metabolic Substrates and Products

Choline, a quaternary ammonium (B1175870) salt, is a conditionally essential nutrient that serves as a precursor to numerous vital biomolecules. wikipedia.orgoregonstate.edu While humans can produce choline endogenously, dietary intake is necessary to meet the body's metabolic demands. oregonstate.edunih.gov Its metabolism is central to several key physiological functions, from maintaining the structural integrity of cell membranes to facilitating nerve communication.

Phosphatidylcholine and Sphingomyelin (B164518) Homeostasis and Cellular Membrane Integrity

A primary metabolic fate of choline is its incorporation into phospholipids (B1166683), particularly phosphatidylcholine and sphingomyelin, which are fundamental components of cellular membranes. oregonstate.edudrugbank.com Phosphatidylcholine constitutes a significant portion of the phospholipids in most mammalian cell membranes and is synthesized primarily through the CDP-choline pathway. nih.gov In this pathway, choline is first phosphorylated, then converted to cytidine (B196190) diphosphocholine (CDP-choline), and finally reacts with diacylglycerol to form phosphatidylcholine. nih.gov

Sphingomyelin, another critical membrane phospholipid, is synthesized when a phosphocholine (B91661) group from phosphatidylcholine is transferred to a ceramide molecule. oregonstate.edu Both phosphatidylcholine and sphingomyelin are indispensable for maintaining the structural integrity, fluidity, and signaling functions of cell membranes. drugbank.com Choline deficiency can lead to an accumulation of ceramide, which may trigger apoptosis, or programmed cell death. drugbank.com

Acetylcholine (B1216132) Precursor Dynamics and Neurotransmission

Choline is a direct precursor for the synthesis of acetylcholine, a pivotal neurotransmitter. wikipedia.orgnih.gov This synthesis occurs in cholinergic neurons, where the enzyme choline acetyltransferase catalyzes the reaction between choline and acetyl-CoA. oregonstate.edu Acetylcholine plays a crucial role in a wide range of physiological processes, including muscle contraction, memory formation, and regulation of the autonomic nervous system. nih.gov The availability of choline can influence the rate of acetylcholine synthesis and release, thereby impacting neuronal function. nih.gov

Betaine-Mediated One-Carbon Metabolism and Methylation Cycle

In the liver and kidneys, choline can be irreversibly oxidized to form betaine (B1666868). nih.gov Betaine serves as a critical osmolyte and, more importantly, as a methyl donor in the one-carbon metabolism cycle. nih.gov By donating a methyl group to homocysteine, betaine facilitates the remethylation of homocysteine to methionine. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase. This pathway is particularly important when folate levels are low, as it provides an alternative route for methionine synthesis. oregonstate.edu

De Novo Choline Biosynthesis via Phosphatidylethanolamine (B1630911) N-Methyltransferase (PEMT) Pathway

The human body can synthesize choline de novo through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is most active in the liver. oregonstate.edunih.gov This pathway involves the sequential methylation of phosphatidylethanolamine to form phosphatidylcholine, with S-adenosylmethionine (SAM) acting as the methyl group donor in all three methylation steps. oregonstate.edunih.gov The newly synthesized phosphatidylcholine can then be catabolized to yield free choline. oregonstate.edu However, this endogenous production is generally insufficient to meet the body's total choline requirements, making dietary intake essential. oregonstate.edunih.gov

Cross-Nutrient Metabolism with Folate, Vitamin B12, and Methionine

The metabolic pathways of choline are intricately linked with those of other essential nutrients, namely folate, vitamin B12, and methionine. nih.gov Both choline (via betaine) and folate are involved in the remethylation of homocysteine to methionine. nih.gov Vitamin B12 is a necessary cofactor for the folate-dependent methylation of homocysteine. Therefore, the dietary requirement for choline is influenced by the availability of these other methyl donors. nih.gov A deficiency in folate can increase the demand for choline to support the methylation cycle. nih.gov

Pantothenic Acid Transformation and Coenzyme A (CoA) Biogenesis

Pantothenic acid, or vitamin B5, is an essential nutrient that is a central component of coenzyme A (CoA) and acyl carrier protein (ACP). nih.govwikipedia.org As a constituent of CoA, pantothenic acid is crucial for a vast number of metabolic reactions involving the transfer of acetyl and acyl groups. nih.govchemicalbook.com

The biosynthesis of CoA from pantothenic acid is a multi-step enzymatic process. wikipedia.org The initial and rate-limiting step is the phosphorylation of pantothenic acid by the enzyme pantothenate kinase. nih.govwikipedia.org This is followed by the addition of cysteine and subsequent decarboxylation. Finally, an ATP molecule is added to form dephospho-CoA, which is then phosphorylated to yield coenzyme A. wikipedia.org

Coenzyme A, in the form of acetyl-CoA and succinyl-CoA, is a key molecule in the tricarboxylic acid (TCA) cycle, which is central to cellular energy production. nih.gov It is also indispensable for the synthesis of fatty acids, membrane phospholipids, the neurotransmitter acetylcholine, steroid hormones, and porphyrins. nih.gov The widespread importance of CoA underscores the essentiality of pantothenic acid in nearly all forms of life. nih.govoregonstate.edu

Enzymatic Cascade to Coenzyme A (CoA)

Pantothenic acid, also known as vitamin B5, is the essential precursor for the synthesis of Coenzyme A (CoA), a fundamental cofactor in all living organisms. nih.govoregonstate.edu The biosynthesis of CoA is a conserved pathway that involves five enzymatic steps, beginning with the phosphorylation of pantothenate. nih.govgosset.ainih.gov This initial and rate-limiting step is catalyzed by the enzyme pantothenate kinase (PanK), which utilizes a molecule of adenosine (B11128) triphosphate (ATP) to form 4'-phosphopantothenate. wikipedia.orgnih.gov

Following its formation, 4'-phosphopantothenate undergoes a condensation reaction with the amino acid cysteine. nih.gov This reaction, along with the subsequent decarboxylation, is carried out by a bifunctional enzyme known as phosphopantothenoylcysteine synthetase/decarboxylase. nih.gov The product of these two reactions is 4'-phosphopantetheine (B1211885). nih.gov The final two steps in the cascade involve the adenylation of 4'-phosphopantetheine to form dephospho-CoA, which is then phosphorylated by dephospho-CoA kinase to yield the final product, Coenzyme A. gosset.ai This intricate enzymatic sequence ensures the production of a molecule vital for numerous metabolic functions. nih.govgosset.ai

| Step | Substrate | Enzyme | Product |

| 1 | Pantothenate | Pantothenate Kinase (PanK) | 4'-phosphopantothenate |

| 2 | 4'-phosphopantothenate, Cysteine | Phosphopantothenoylcysteine Synthetase | 4'-phosphopantothenoylcysteine |

| 3 | 4'-phosphopantothenoylcysteine | Phosphopantothenoylcysteine Decarboxylase | 4'-phosphopantetheine |

| 4 | 4'-phosphopantetheine, ATP | Dephospho-CoA Synthetase | Dephospho-CoA |

| 5 | Dephospho-CoA, ATP | Dephospho-CoA Kinase | Coenzyme A |

Regulatory Mechanisms of Pantothenate Kinase (PANK) Activity

The intracellular concentration of Coenzyme A is tightly controlled, primarily through the regulation of pantothenate kinase (PanK), the first enzyme in the CoA biosynthetic pathway. nih.govwikipedia.orgcapes.gov.br The primary mechanism for controlling PANK activity in mammals is through feedback inhibition by CoA and its thioester derivatives, most notably acetyl-CoA. nih.govwikipedia.orgnih.gov This inhibition is a critical aspect of metabolic regulation, ensuring that the supply of CoA is matched to the cell's metabolic state. wikipedia.org

Acetyl-CoA functions as a potent allosteric inhibitor of mammalian PANK isoforms. nih.govnih.gov It binds to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. nih.gov This inhibition is competitive with respect to ATP, meaning that high concentrations of acetyl-CoA can effectively block the binding of ATP and halt the phosphorylation of pantothenate. wikipedia.orgnih.gov

In mammals, there are four distinct PANK isoforms (PanK1α, PanK1β, PanK2, and PanK3) encoded by three different genes, and they exhibit tissue-specific expression and varying sensitivity to feedback inhibition. nih.govnih.gov For instance, PanK2 is the most strongly inhibited by acetyl-CoA, while the PanK1 isoforms are the least sensitive. wikipedia.orgnih.gov This differential regulation allows for nuanced control of CoA synthesis in different cellular compartments and tissues, reflecting their unique metabolic demands. nih.govnih.gov

| Regulator | Type of Regulation | Effect on PANK Activity |

| Coenzyme A (CoA) | Feedback Inhibition | Inhibits |

| Acetyl-CoA | Allosteric Feedback Inhibition | Potently Inhibits (especially PanK2 and PanK3) |

| Other Acyl-CoA thioesters | Feedback Inhibition | Inhibits |

| Carnitine | Reversal of Inhibition | Can reverse CoA-mediated inhibition |

CoA's Role in Acyl Transfer Reactions and Intermediary Metabolism

Coenzyme A is a central molecule in metabolism, primarily functioning as a carrier of acyl groups. researchgate.netwikipedia.orgatamanchemicals.com It achieves this by forming a high-energy thioester bond with carboxylic acids. atamanchemicals.com This activation of acyl groups is crucial for their participation in a vast array of biochemical reactions. atamanchemicals.comnih.gov As a result, CoA and its derivatives, such as acetyl-CoA and succinyl-CoA, are indispensable for the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) derived from glycolysis, and the metabolism of amino acids. researchgate.netwikipedia.orgproprep.com

In intermediary metabolism, acetyl-CoA holds a particularly pivotal position at the crossroads of catabolic and anabolic pathways. researchgate.netimrpress.com It serves as the primary entry point for two-carbon units into the citric acid (TCA) cycle for energy production. wikipedia.orgimrpress.com Acetyl-CoA is generated from the breakdown of carbohydrates (via pyruvate), fatty acids (via beta-oxidation), and certain amino acids. wikipedia.orgimrpress.com Beyond its role in energy generation, acetyl-CoA is a critical precursor for the biosynthesis of numerous essential molecules, including fatty acids, cholesterol, steroid hormones, and the neurotransmitter acetylcholine. oregonstate.eduimrpress.comnih.gov The transfer of acyl groups facilitated by CoA is a fundamental process that links major metabolic pathways, ensuring the efficient utilization and distribution of cellular energy and biosynthetic building blocks. researchgate.netproprep.com

Acyl Carrier Protein (ACP) Integration and Fatty Acid Synthesis

The Acyl Carrier Protein (ACP) is another essential component of fatty acid biosynthesis, acting as a covalent chaperone for the growing fatty acid chain. wikipedia.orgnih.govportlandpress.com For ACP to become active, it must be post-translationally modified. This modification involves the attachment of a 4'-phosphopantetheine prosthetic group, which is derived directly from Coenzyme A. oregonstate.eduwikipedia.orgportlandpress.com The enzyme ACP synthase catalyzes the transfer of this phosphopantetheine moiety from CoA to a conserved serine residue on the apo-ACP, converting it into the functional holo-ACP. portlandpress.com

Once activated, the terminal sulfhydryl group of the phosphopantetheine arm of ACP forms a thioester bond with acyl intermediates, effectively carrying them between the different active sites of the fatty acid synthase (FAS) enzyme complex. nih.govportlandpress.com This "swinging arm" mechanism ensures the efficient and sequential processing of the acyl chain through the four repeating steps of fatty acid synthesis: condensation, reduction, dehydration, and another reduction. nih.gov ACP sequesters the growing lipid chain within a hydrophobic cavity, protecting it and facilitating its delivery to the various catalytic domains of the FAS. nih.gov Therefore, the integration of the CoA-derived phosphopantetheine group into ACP is an absolute requirement for its function and, by extension, for the entire process of de novo fatty acid synthesis. oregonstate.eduportlandpress.com

Biochemical Intersections of Choline and Pantothenic Acid Pathways

The metabolic pathways of choline and pantothenic acid, while distinct, intersect at critical nodes of intermediary metabolism, primarily through the activities of Coenzyme A and its derivatives. This intersection is particularly evident in lipid metabolism and the synthesis of the neurotransmitter acetylcholine.

Pantothenic acid is the sole precursor for CoA, which is essential for forming acetyl-CoA. imrpress.comnih.gov Acetyl-CoA is a key substrate for the enzyme choline acetyltransferase, which catalyzes the synthesis of acetylcholine from choline and acetyl-CoA. numberanalytics.com This directly links the availability of pantothenic acid to the synthesis of a crucial neurotransmitter.

Furthermore, both nutrients play vital, interconnected roles in lipid metabolism. Choline is essential for the synthesis of phosphatidylcholine, a major component of cell membranes and a requirement for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. numberanalytics.com This process is critical for exporting fat from the liver. numberanalytics.com A deficiency in choline can impair VLDL secretion, leading to fat accumulation in the liver. numberanalytics.com

Mechanistic Studies of Choline and Pantothenic Acid in Preclinical Models

Neurobiological Development and Function

Choline (B1196258) is a crucial nutrient for the normal development of the brain. researchwithrutgers.comnih.gov Its availability during critical neurodevelopmental periods significantly influences neural progenitor cell (NPC) populations and the process of neurogenesis. In rodent models, a maternal diet deficient in choline has been shown to inhibit the proliferation of fetal cells in the hippocampus and increase apoptosis (programmed cell death) within this same brain region. nih.gov Conversely, choline supplementation during gestation stimulates the division of hippocampal cells. nih.gov Studies have demonstrated that choline is essential for the synthesis of membranes and for methylation processes in the neural progenitor cells of the fetal hippocampus. nih.gov These cells then undergo differentiation, migration, proliferation, and apoptosis at specific times during fetal development. nih.gov A low availability of choline during neurogenesis has been shown to decrease methylation potential in the embryonic brains of mice, which leads to abnormal microRNA expression in neural progenitor cells. nih.gov

In vitro studies using human neural stem cells (hNSCs) have further elucidated the role of choline. These cells express high levels of choline transporters, specifically CTL1 and CTL2. nih.gov The inhibition of extracellular choline uptake in these cells has been linked to decreased cell viability and proliferation, underscoring the importance of choline transport for NSC functions. nih.gov A choline-deficient diet in mice has been found to suppress the proliferation and differentiation of neural stem cells in the hippocampus. nih.gov Research on fetal mouse brains indicates that maternal folate deficiency significantly reduces the number of neural progenitor cells undergoing mitosis in various brain regions, including the septum, hippocampus, striatum, and neocortex. fao.org Choline supplementation was able to partially reverse these effects, increasing mitosis rates in the septum and striatum, and reducing the rate of apoptosis in the hippocampus. fao.org

Table 1: Impact of Choline on Neural Progenitor Cells and Neurogenesis in Preclinical Models

| Model System | Choline Status | Observed Effects | Key Brain Region(s) |

|---|---|---|---|

| Rodent (in vivo) | Deficiency | Inhibited fetal cell proliferation, stimulated apoptosis. nih.gov | Hippocampus |

| Rodent (in vivo) | Supplementation | Stimulated hippocampal cell division. nih.gov | Hippocampus |

| Mouse (in vivo) | Deficiency (Maternal) | Suppressed NSC proliferation and differentiation. nih.gov | Hippocampus |

| Mouse (in vivo) | Folate Deficiency + Choline Supplementation | Partially reversed the reduction in mitosis and apoptosis caused by folate deficiency. fao.org | Septum, Hippocampus, Striatum |

| Human Neural Stem Cells (in vitro) | Inhibition of Choline Uptake | Decreased cell viability and proliferation. nih.gov | - |

Choline plays a fundamental role in modulating synaptic plasticity and neurotransmitter systems, primarily through its function as a precursor to the neurotransmitter acetylcholine (B1216132) (ACh). mdpi.commdpi.com ACh is synthesized from choline by choline acetyltransferase and is critical for behavior and neurocognition, including memory and learning. mdpi.comnih.gov In rodent models, limited choline intake during late pregnancy and early postnatal periods has been shown to cause lifelong deficits in spatial and temporal memory, which may be linked to reduced brain acetylcholine. nih.gov

Studies in mouse hippocampal slices have demonstrated that endogenous ACh, released from cholinergic fibers, can enhance long-term potentiation (LTP), a form of synaptic plasticity crucial for learning and memory. nih.gov This enhancement is mediated through the M1 muscarinic acetylcholine receptor (mAChR). nih.gov The cholinergic system, originating mainly from the septal nucleus, extensively innervates the hippocampus and its activation increases the excitability of hippocampal pyramidal neurons. nih.gov Furthermore, prenatal choline supplementation has been found to increase the size of cholinergic neurons in the basal forebrain and enhance the synthesis and release of ACh from these neurons. nih.gov

In the context of neurodevelopmental disorders, choline supplementation has shown promise in modulating neuronal plasticity. nih.gov In a mouse model of Rett syndrome, choline supplementation enhanced neuronal morphology, rescued defects in synaptic transmission, and improved behavioral deficits. nih.govnih.gov Specifically, it increased the soma size and dendritic complexity of neurons, which could lead to enhanced neurotransmission. nih.gov This effect was linked to an observed trend of increased expression of synaptic proteins and restored frequency of miniature excitatory postsynaptic currents in choline-supplemented neurons. nih.gov The synthesis of phosphatidylcholine from choline was identified as a key pathway for these neuroplasticity-modulating effects. nih.govresearchgate.net

Table 2: Choline's Modulation of Synaptic Plasticity and Neurotransmitters in Animal Models

| Model System | Choline Intervention | Key Findings | Mechanism/Pathway |

|---|---|---|---|

| Mouse Hippocampal Slices | Endogenous ACh Release | Enhanced long-term potentiation (LTP). nih.gov | M1 muscarinic acetylcholine receptor (M1 mAChR) activation. nih.gov |

| Rodent Models (Prenatal) | Supplementation | Increased size of cholinergic neurons; enhanced ACh synthesis and release. nih.gov | Cholinergic system development. |

| Rett Syndrome Mouse Model | Supplementation | Enhanced neuronal morphology, increased dendritic spine density, rescued synaptic transmission defects. nih.govnih.govresearchgate.net | Phosphatidylcholine synthesis pathway. nih.govresearchgate.net |

| Rodent Models (Perinatal) | Deficiency | Lifelong spatial and temporal memory deficits. nih.gov | Potentially reduced brain acetylcholine. nih.gov |

Choline availability during gestation has profound and lasting effects on brain development, which are thought to be mediated by epigenetic mechanisms, including DNA and histone methylation. nih.gov Choline, through its metabolite betaine (B1666868), is a significant source of methyl groups for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for methylation reactions. researchwithrutgers.comnih.govnih.gov These epigenetic processes are critical for regulating gene expression without altering the DNA sequence itself. nih.gov

In rodent models, maternal choline availability influences the expression of multiple genes in the cortex and hippocampus. nih.gov These genes include those encoding proteins involved in memory processes and synaptic plasticity, such as Igf2, protein kinases (Prkcb2, Camk1, Camk2b), a GABA receptor (Gabbr1), and the transcription factor Zif268 (Egr1). nih.gov The long-term impact of gestational choline on brain structure and function suggests that these changes are established via epigenetic modifications. nih.gov Low choline availability during neurogenesis has been demonstrated to reduce methylation potential in the embryonic brains of mice. nih.gov Choline is also implicated as an epigenetic modifier that can alter gene methylation, expression, and cellular function, potentially impacting memory functions in adulthood. researchwithrutgers.comnih.gov

The influence of choline extends to the methylation of both DNA and histones, which are dynamic processes in the adult brain that modulate the expression of key genes related to synaptic plasticity and memory. nih.gov Maternal choline supplementation is believed to drive its benefits through the epigenetic reprogramming of the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, leading to lifelong epigenetic changes in the brain. mdpi.com

The therapeutic potential of choline has been investigated in several animal models of neurodevelopmental disorders. nih.gov

Rett Syndrome (RTT): RTT is a neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. nih.gov In mouse models of RTT, postnatal choline supplementation has been shown to rescue deficits in motor coordination, anxiety-like behavior, and social preference. nih.govresearchgate.net At the cellular level, choline enhanced the morphology of cortical neurons and increased the density of dendritic spines in Mecp2-conditional knockout mice. nih.govresearchgate.net In vitro models using MeCP2-knockdown neurons further confirmed that choline supplementation increased soma size and the complexity of dendritic arbors. nih.govresearchgate.net These morphological improvements were associated with a trend towards restored synaptic protein expression and function. nih.gov The mechanism appears to involve the modulation of neuronal plasticity, with the synthesis of phosphatidylcholine from choline being essential for these beneficial effects. nih.govnih.gov Human iPSC models of RTT have also shown that choline can rescue defects such as reduced soma size and decreased synaptic input. stemcell.com

Down Syndrome (DS): In the Ts65Dn mouse model of Down syndrome, maternal choline supplementation has demonstrated benefits for offspring, including improved attention and reduced cognitive and affective dysfunctions. nih.govmdpi.com It has been shown to enhance hippocampal neurogenesis in the offspring of these mice, which correlated with better performance in coordination and spatial tasks. nih.gov Furthermore, maternal choline supplementation helps to attenuate the age-related loss of basal forebrain cholinergic neurons (BFCNs), which are vulnerable in both DS and Alzheimer's disease. mdpi.com This intervention is thought to work through epigenetic reprogramming of pathways involved in choline metabolism, resulting in lifelong changes in the brain. mdpi.com

Fragile X Syndrome (FXS): Research indicates that maternal choline supplementation provides beneficial effects to offspring in murine models of Fragile X syndrome, among other neurodevelopmental disorders. mdpi.com

Table 3: Effects of Choline in Preclinical Models of Neurodevelopmental Disorders

| Disorder Model | Animal Model | Choline Intervention | Key Findings |

|---|---|---|---|

| Rett Syndrome | Mecp2-conditional knockout mouse | Postnatal Supplementation | Rescued motor, anxiety, and social deficits; enhanced neuronal morphology and dendritic spine density. nih.govresearchgate.netresearchgate.net |

| Down Syndrome | Ts65Dn mouse | Maternal Supplementation | Improved attention and cognitive function; enhanced hippocampal neurogenesis; attenuated loss of cholinergic neurons. nih.govmdpi.com |

| Fragile X Syndrome | Murine models | Maternal Supplementation | Provided beneficial effects to offspring. mdpi.com |

Cellular Energy Metabolism and Adipose Tissue Biology

Recent in vitro research has highlighted the distinct and crucial roles of choline and pantothenic acid in the development and function of adipocytes, particularly in the context of thermogenesis.

Choline: In studies using chemically induced brown adipocytes (ciBAs) converted from human dermal fibroblasts, choline was identified as an essential component for adipogenesis, the process of cell differentiation into adipocytes. nih.gov When choline was absent from the culture medium, the expression of FABP4, a marker for adipogenesis, was strongly repressed, indicating that the conversion into adipocytes was halted. nih.gov This suggests choline is indispensable for the formation of adipocytes. nih.gov

Pantothenic Acid (PA): While choline is necessary for adipocyte formation, pantothenic acid (also known as vitamin B5) plays a key role in inducing browning properties and metabolic maturation in these cells. nih.gov The addition of pantothenic acid to choline-induced immature adipocytes promoted the expression of uncoupling protein 1 (UCP1), a critical protein for thermogenesis found in brown adipose tissue (BAT). nih.govsochob.cl This treatment also enhanced lipolysis and mitochondrial respiration. nih.gov

Interestingly, the effects of pantothenic acid are concentration-dependent. nih.gov While a low concentration of PA activated metabolic genes and thermogenic pathways, high concentrations of PA attenuated these effects and were associated with decreased glycolysis. nih.gov Transcriptome analysis revealed that a low PA concentration activated metabolic genes, including those related to the futile creatine (B1669601) cycle for thermogenesis, but these effects were reversed by high PA concentrations. nih.gov In vivo studies in mice have also shown that PA treatment can activate BAT, increase energy expenditure, and protect against high-fat diet-induced obesity, with these effects being mediated by UCP1. sochob.cl

Table 4: Role of Choline and Pantothenic Acid in Adipocyte Biology (In Vitro)

| Compound | Model System | Key Role | Specific Findings |

|---|---|---|---|

| Choline | Human Dermal Fibroblast-derived Brown Adipocytes (ciBAs) | Adipogenesis (Adipocyte Formation) | Essential for the conversion of fibroblasts into adipocytes; its absence represses adipogenesis markers like FABP4. nih.gov |

| Pantothenic Acid | Human Dermal Fibroblast-derived Brown Adipocytes (ciBAs) | Adipocyte Browning and Metabolic Maturation | Induces UCP1 expression, lipolysis, and mitochondrial respiration in immature adipocytes. nih.gov |

| Effects are concentration-dependent; high levels can reverse the activation of thermogenic genes. nih.gov | |||

| Mouse (in vivo) | BAT Activation and Obesity Prevention | Increases energy expenditure and protects against diet-induced obesity via UCP1. sochob.cl |

Regulation of Lipid and Cholesterol Homeostasis (Animal Models)

Choline and pantothenic acid are integral to the complex processes governing lipid and cholesterol balance, primarily through their distinct yet complementary metabolic roles. Choline is a critical component for the synthesis of phosphatidylcholine (PC), a phospholipid essential for the assembly and secretion of very low-density lipoproteins (VLDL) from the liver. nih.gov This function is crucial for mobilizing triglycerides out of the liver, thereby preventing hepatic lipid accumulation, or steatosis. nih.govnih.gov Animal models demonstrate that a choline-deficient diet consistently leads to the development of fatty liver. nih.govnih.gov Pantothenic acid, as the precursor to Coenzyme A (CoA), is central to the synthesis and oxidation of fatty acids. CoA is required for the conversion of pyruvate (B1213749) to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle and the starting point for fatty acid synthesis. nih.gov

In animal studies, choline supplementation has been shown to directly influence circulating lipid profiles. In obese cats, for instance, choline supplementation increased serum concentrations of cholesterol, triacylglycerides, and both high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol, suggesting enhanced lipid mobilization and transport from the liver. mdpi.com Similarly, studies in intrauterine growth-restricted (IUGR) pigs found that those with abnormal lipid metabolism, characterized by elevated free fatty acids and triglycerides, showed a significant decrease in these levels following choline supplementation. nih.gov This effect was linked to altered expression of genes involved in lipid metabolism, such as a decrease in fatty acid synthase (FAS) and an increase in carnitine palmitoyltransferase 1A (CPT1A), which facilitates fatty acid oxidation. nih.gov The regulation of cholesterol homeostasis is a tightly controlled process involving its synthesis, uptake, and efflux to maintain physiological balance. nih.govresearchgate.net Choline's role in facilitating VLDL export from the liver is a key mechanism in this process, preventing the accumulation of cholesteryl esters and triglycerides that can disrupt this balance. nih.gov

Mitochondrial Bioenergetics and Substrate Utilization (In Vitro Models)

In vitro studies have elucidated the specific contributions of choline and pantothenic acid to mitochondrial function and energy production. Choline is vital for maintaining the structural integrity of mitochondrial membranes, as it is a precursor for phosphatidylcholine. nih.gov A deficiency in choline has been shown to impair mitochondrial respiratory chain function, leading to increased production of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential (Δψm). nih.gov In a study using human hepatic C3A cells, choline supplementation protected against a decrease in Δψm and mitigated ROS formation when the cells were exposed to excessive energy substrates. nih.gov This protective effect is linked to choline's role in maintaining membrane integrity, which is essential for efficient electron transfer and ATP production. nih.gov Recent research has also identified a specific mitochondrial carrier protein, SLC25A48, that controls the import of choline into the mitochondrial matrix, a critical step for the synthesis of choline-derived methyl donors and for maintaining mitochondrial respiration and integrity. nih.gov

Pantothenic acid's role in mitochondrial bioenergetics is mediated through its conversion to Coenzyme A. CoA is an essential cofactor for the pyruvate dehydrogenase complex, which converts pyruvate into acetyl-CoA, thereby connecting glycolysis with the TCA cycle. nih.gov It is also indispensable for the β-oxidation of fatty acids within the mitochondria. In vitro models using human brown adipocytes have shown that pantothenic acid modulates mitochondrial respiration and glycolysis in a concentration-dependent manner. nih.gov Low concentrations of pantothenic acid activated mitochondrial respiration, whereas high concentrations attenuated this effect and decreased glycolytic flux. nih.gov This demonstrates that an optimal level of pantothenic acid is necessary to support the efficient utilization of energy substrates like fatty acids and carbohydrates for ATP production in the mitochondria. nih.gov

Organ-Specific Metabolic and Cellular Responses

Skeletal Muscle Metabolic Adaptations and Protein Homeostasis (In Vitro and Animal Studies)

Choline is an essential nutrient that influences several metabolic pathways in skeletal muscle. nih.gov It plays a crucial role in modulating muscle fat metabolism; a deficiency can impair the incorporation of fatty acids into phosphatidylcholine, leading to their accumulation as triglycerides within muscle cells. nih.gov Adequate choline levels support mitochondrial energy metabolism and reduce fatty acid synthesis. nih.gov Beyond lipid metabolism, choline is fundamental to muscle protein homeostasis. nih.gov As a precursor to the neurotransmitter acetylcholine, it is essential for muscle contraction. nih.gov Furthermore, choline contributes to cellular homeostasis by counteracting inflammation and apoptosis. nih.gov Although humans can synthesize choline endogenously, the amount is often insufficient, making dietary intake necessary to prevent conditions like muscle damage. wikipedia.org

Animal and in vitro studies have begun to detail these effects. For instance, research in mice has highlighted choline's role in regulating intracellular calcium, which is critical for muscle contraction. nih.gov Choline deficiency in humans has been observed to cause skeletal muscle damage. nih.gov The compound's involvement in methylation pathways also suggests a role in regulating gene expression related to muscle growth and function. nih.gov While direct studies on pantothenic acid's role in protein homeostasis are less common, its function as the precursor to Coenzyme A is fundamental to energy production (ATP) required for muscle protein synthesis and repair.

Hepatic Lipid Mobilization and Methyl Donor Status (Animal Models)

The liver is a primary organ affected by choline status. Choline's most well-documented hepatic function is its role in lipid mobilization. It is required for the synthesis of phosphatidylcholine, an indispensable component of VLDL particles that transport triglycerides and cholesterol from the liver to other tissues. nih.govresearchgate.net In animal models, a choline-deficient diet reliably induces nonalcoholic fatty liver disease (NAFLD) by disrupting VLDL secretion, which leads to the accumulation of lipids in hepatocytes. nih.govnih.gov Supplementing the diet with choline can reverse this effect by promoting the packaging and export of triglycerides, thus reducing hepatic steatosis. mdpi.comnih.gov For example, in IUGR pigs, choline supplementation decreased the expression of fatty acid synthase (FAS), a key enzyme in lipogenesis, while increasing the expression of CPT1A, which promotes fatty acid oxidation. nih.gov

Choline also functions as a crucial methyl donor, impacting hepatic metabolism through epigenetic regulation. nih.gov After being oxidized to betaine in the liver, it donates methyl groups for the remethylation of homocysteine to methionine, which is then converted to S-adenosylmethionine (SAM). nih.govnih.gov SAM is the universal methyl donor for DNA and histone methylation, processes that regulate gene expression. nih.gov In neonatal bovine hepatocytes, increasing choline supply supported methionine regeneration and was found to be hepatoprotective by increasing VLDL export and limiting the accumulation of reactive oxygen species. nih.gov A deficiency in methyl donors is associated with hepatocellular injury and inflammation. nih.gov

Table 1: Effects of Choline on Hepatic Lipid Metabolism in Animal Models

| Animal Model | Choline Status | Key Finding | Citation |

| IUGR Pigs | Supplemented | Decreased serum free fatty acids and triglycerides. | nih.gov |

| IUGR Pigs | Supplemented | Decreased hepatic gene expression of Fatty Acid Synthase (FAS). | nih.gov |

| IUGR Pigs | Supplemented | Increased hepatic gene expression of Carnitine Palmitoyltransferase 1A (CPT1A). | nih.gov |

| Obese Cats | Supplemented | Increased serum cholesterol and triacylglycerides, suggesting enhanced fat mobilization from the liver. | mdpi.com |

| Bovine Neonatal Hepatocytes | Supplemented | Increased secretion of VLDL and decreased accumulation of reactive oxygen species (ROS). | nih.gov |

| Rats | Deficient | Development of fatty liver due to impaired VLDL secretion. | nih.govnih.gov |

Placental Angiogenesis and Nutrient Transport Dynamics (Animal Models)

Maternal choline intake is critical for proper placental development and function, particularly influencing angiogenesis and nutrient transport. mdpi.com Angiogenesis, the formation of new blood vessels, is essential for establishing adequate blood flow to the placenta to support the growing fetus. nih.gov Animal studies have shown that maternal choline supplementation can modulate the expression of key angiogenic factors in the placenta. nih.govresearchgate.net In a mouse model of placental insufficiency, choline supplementation was found to decrease the expression of pro-angiogenic genes such as Eng and Vegf in a fetal sex-dependent manner, suggesting a regulatory role in normalizing vascular development. nih.gov These findings support the idea that choline may help mitigate conditions like placental insufficiency by beneficially influencing placental vascularization. mdpi.comnih.gov

Choline also significantly impacts the transport of nutrients across the placenta. nih.gov Studies in mice have demonstrated that maternal choline supplementation alters the abundance of placental transporters for key nutrients. nih.govnih.gov For example, at mid-gestation (embryonic day 15.5), supplementation downregulated the expression of glucose transporter 1 (GLUT1). nih.govnih.gov However, in late gestation (embryonic day 18.5), it upregulated GLUT3 protein abundance and increased the placental concentration of glycogen, particularly in female placentas. nih.govnih.gov Furthermore, higher maternal choline intake was associated with increased placental transcript abundance for transporters of DHA, choline, and acetylcholine, which subsequently altered the concentrations of these vital nutrients in the placenta and fetal brain. nih.govnih.gov

Table 2: Effects of Maternal Choline Supplementation on Placental Markers in Mouse Models

| Gestational Day | Marker | Effect of Supplementation | Citation |

| E10.5, E12.5, E15.5 | Eng (Endoglin) gene expression | Decreased | nih.gov |

| E12.5, E15.5 | Vegf (Vascular Endothelial Growth Factor) gene expression | Decreased | nih.gov |

| E15.5 | Glucose Transporter 1 (GLUT1) protein abundance | Decreased (-40% to -73%) | nih.govnih.gov |

| E18.5 | Glucose Transporter 3 (GLUT3) protein abundance | Increased (+55%) | nih.govnih.gov |

| E18.5 | Placental Glycogen Concentration | Doubled (in female placentas) | nih.govnih.gov |

Advanced Analytical Methodologies for Choline and Pantothenic Acid Research

High-Precision Quantification of Choline (B1196258) and its Metabolites in Biological Matrices

The analysis of choline and its derivatives presents a significant challenge due to the existence of multiple forms, including water-soluble and lipid-soluble compounds, within biological samples. creative-proteomics.com To address this complexity, a range of high-precision analytical methods have been developed and refined.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), stands as a premier technique for the quantification of choline and its metabolites. creative-proteomics.com This method offers high sensitivity and specificity, allowing for the effective separation, identification, and quantification of various choline compounds from complex biological matrices like plasma, tissues, and milk. creative-proteomics.comacs.org

A key advantage of LC-MS is its ability to measure a wide array of choline compounds in a single analysis, including free choline, phosphocholine (B91661), glycerophosphocholine, phosphatidylcholine, and sphingomyelin (B164518). acs.orgnih.gov The use of electrospray ionization (ESI) as an interface is common, and isotope dilution mass spectrometry (IDMS) is often employed to enhance accuracy by using stable isotope-labeled internal standards (e.g., deuterated choline). acs.orgresearchgate.net This approach corrects for variations in sample extraction and instrument response. nih.gov LC-MS/MS methods can achieve very low detection limits, often in the picomolar (pM) to nanomolar (nM) range, making them suitable for detecting even low-abundance metabolites. creative-proteomics.com For instance, a hydrophilic interaction liquid chromatography (HILIC)-tandem mass spectrometry technique for human plasma demonstrated a limit of detection of 0.06 μmol/L for choline and 0.04 μmol/L for phosphocholine. researchgate.net

The versatility of LC-MS allows for its application across various research areas, from analyzing choline content in foods and infant formula to investigating metabolic changes in disease states. mdpi.comshimadzu.com Automated sample preparation systems coupled with LC-MS/MS can further enhance throughput and reduce variability in results. shimadzu.com

Table 1: Performance Characteristics of Selected LC-MS Methods for Choline Metabolite Quantification This table is interactive. Click on the headers to sort.

| Analyte(s) | Matrix | Method | Limit of Detection (LOD) | Linearity Range (R²) | Reference |

|---|---|---|---|---|---|

| Choline, Phosphocholine | Human Plasma | HILIC-MS/MS | 0.06 µmol/L, 0.04 µmol/L | 0.999, 0.998 | researchgate.net |

| Choline, Betaine (B1666868), TMAO, etc. | Liver, Plasma, Brain, Food | LC/ESI-IDMS | Not specified | Not specified | acs.orgnih.gov |

| Acetylcholine (B1216132), Choline | Fruits & Vegetables | LC-MS/MS | Not specified | Not specified | mdpi.com |

Ion chromatography (IC) with suppressed conductivity detection offers a robust and reliable alternative for the quantification of choline, particularly in food matrices like infant formula. nih.govthermofisher.com This technique separates ions based on their charge using a cation-exchange column. chrom-china.comnih.gov After separation, a suppressor is used to reduce the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions being detected.

The method typically involves an acid hydrolysis step to release choline from its esterified forms, such as phosphatidylcholine, before analysis. thermofisher.com IC can effectively separate choline from other cations commonly found in biological and food samples, such as sodium, potassium, magnesium, and calcium. thermofisher.com The method has demonstrated good linearity over relevant concentration ranges (e.g., 2 to 200 mg/L) and satisfactory recoveries. nih.govchrom-china.com For example, a study on boletus mushrooms reported a detection limit of 0.002 mg/L for choline using IC with suppressed conductivity detection. chrom-china.comnih.gov This technique is considered a sensitive and selective alternative to enzymatic methods for choline determination in various food samples. thermofisher.com

Enzymatic and colorimetric methods provide a simpler, often high-throughput, alternative for choline quantification. bioassaysys.comwindows.net These assays are typically based on the activity of the enzyme choline oxidase, which catalyzes the oxidation of choline to betaine and hydrogen peroxide (H₂O₂). windows.netresearchgate.net The H₂O₂ produced is then used in a subsequent reaction, often catalyzed by horseradish peroxidase (HRP), to react with a chromogenic or fluorogenic probe, generating a measurable signal. bioassaysys.comwindows.net

The intensity of the color or fluorescence is directly proportional to the initial choline concentration. bioassaysys.com These methods are available in kit formats and are adaptable to 96-well microplate readers, making them suitable for screening large numbers of samples. windows.net Recent refinements have focused on improving sensitivity and selectivity. For instance, the use of nanomaterials, such as molybdenum disulfide (MoS₂) nanosheets that mimic peroxidase activity, has been explored to develop more sensitive colorimetric assays. nih.gov One such method reported a detection limit of 0.4 μM for choline. nih.gov Another approach utilized cerium nanogels to entrap choline oxidase, creating a cascade reaction system for choline detection with a linear range of 4–400 μM. mdpi.com

Table 2: Comparison of Enzymatic/Colorimetric Choline Assay Performance This table is interactive. Click on the headers to sort.

| Assay Principle | Detection Method | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|

| Choline Oxidase/HRP | Colorimetric (570nm) | 1 to 100 µM | 1 µM | bioassaysys.com |

| Choline Oxidase/HRP | Fluorimetric (530/585nm) | 0.2 to 10 µM | 0.2 µM | bioassaysys.com |

| Choline Oxidase/MoS₂ Nanosheets | Colorimetric (652nm) | 1 to 180 µM | 0.4 µM | nih.gov |

| Choline Oxidase/Cerium Nanogels | Colorimetric | 4 to 400 µM | 2 µM | mdpi.com |

The structural similarity among various choline esters poses a significant analytical challenge. nih.govnih.gov Choline esters, such as acetylcholine, propionylcholine, and butyrylcholine, often coexist in biological samples, and their accurate differentiation is crucial for understanding their specific biological roles. mdpi.com While methods like LC-MS/MS can distinguish between these forms based on their distinct mass-to-charge ratios and chromatographic retention times, challenges remain. creative-proteomics.com

One major issue is the potential for in-source fragmentation or hydrolysis during sample preparation and analysis, which can lead to an overestimation of free choline and an underestimation of the esterified forms. Furthermore, the vast number of different molecular species within lipid classes like phosphatidylcholine (which vary by their fatty acid chains) adds another layer of complexity. Analyzing these large, complex molecules without bias can be difficult, as existing analytical models may be overwhelmed by the sheer number of possible configurations and interaction sites. mdpi.com The presence of various functional groups and flexible bonds in larger choline-containing molecules requires sophisticated analytical strategies to capture the detailed interactions and achieve accurate quantification. mdpi.com

Quantification of Pantothenic Acid and Coenzyme A Species

Pantothenic acid (vitamin B5) is the essential precursor for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic reactions. jove.comnih.gov The quantification of CoA and its various thioester forms (e.g., acetyl-CoA, succinyl-CoA) is vital for assessing metabolic status. However, measuring cellular CoA is challenging due to its relatively low abundance and its dynamic conversion between the free form (CoASH) and its various thioesters. jove.com

A common analytical approach involves sample preparation to extract CoA species, followed by derivatization to enhance detection. jove.com One established method uses a fluorescent derivatizing agent, which then allows for purification and quantification by high-pressure liquid chromatography (HPLC) with fluorescence detection. jove.comresearchgate.net This method can be adapted to measure total CoA by first hydrolyzing the CoA thioesters to the free CoASH form before derivatization. researchgate.net The biosynthesis of CoA involves a five-step enzymatic pathway starting from pantothenate, with pantothenate kinase (PanK) catalyzing the first, rate-limiting step. jove.comnih.govnih.gov Therefore, analytical methods that can measure the total CoA pool serve as an important readout for the activity of this pathway. jove.com

Isotopic Tracing and Metabolic Flux Analysis in Choline and Pantothenic Acid Pathways

Isotopic tracing, combined with metabolic flux analysis (MFA), provides a powerful tool for quantitatively studying the dynamic flow of atoms through metabolic pathways. nih.govnih.gov This approach goes beyond measuring static metabolite concentrations to reveal the rates (fluxes) of metabolic reactions in vivo. mdpi.comnih.gov

In the context of choline metabolism, stable isotope tracers like ¹³C- or D9-labeled choline are introduced into a biological system (e.g., cell culture or whole animal). nih.govnih.gov The labeled atoms are then incorporated into downstream metabolites. By using mass spectrometry or NMR to measure the mass isotopomer distributions (the patterns of isotope labeling) in these metabolites, researchers can trace the fate of the initial compound. mdpi.comnih.gov For example, D9-choline can be used to trace the CDP-choline pathway for phosphatidylcholine synthesis. nih.gov This technique has been used to uncover previously uncharacterized products of choline metabolism and to quantify the relative contributions of different biosynthetic pathways. nih.govnih.gov

Similarly, isotopic tracing can elucidate the dynamics of pantothenic acid conversion to CoA and the subsequent utilization of CoA in various pathways, such as the TCA cycle. nih.gov MFA uses the experimental isotope labeling data, along with a metabolic network model, to computationally estimate the intracellular fluxes. nih.govmdpi.comresearchgate.net This provides a quantitative map of metabolic activity, offering deep insights into how metabolic regulation is altered in different physiological or disease states. creative-proteomics.comyoutube.comyoutube.com The ability to track the flow of metabolites in real-time makes isotopic tracing and MFA indispensable for understanding the complex and interconnected pathways of choline and pantothenic acid. nih.gov

Validation and Standardization of Analytical Protocols in Research Contexts

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. europa.eu For choline and pantothenic acid research, this ensures that measurements are accurate, reproducible, and reliable. amsbiopharma.com This process is governed by internationally recognized guidelines, primarily from the International Council for Harmonisation (ICH), which provide a framework for validation that is widely adopted in the pharmaceutical and research sectors. amsbiopharma.comeuropa.eugmp-compliance.org Key organizations like AOAC INTERNATIONAL also establish standard method performance requirements (SMPRs) for specific applications, such as the analysis of pantothenic acid in infant formula. oup.comaoac.org

The validation process involves assessing several key performance characteristics to build a comprehensive understanding of a method's capabilities. ich.org

Specificity is the ability of a method to accurately measure the analyte (e.g., choline or pantothenic acid) without interference from other components in the sample matrix, such as impurities, degradation products, or excipients. amsbiopharma.comich.org This is often demonstrated by comparing the analysis of a sample containing the analyte with a blank or placebo sample. ijper.org For chromatographic methods, ensuring that the analyte peak is pure and not co-eluting with other substances is critical. ich.org

Linearity demonstrates that a direct, proportional relationship exists between the concentration of the analyte and the signal produced by the analytical instrument over a specified range. amsbiopharma.comich.org This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r or r²) of the resulting calibration curve. For example, a reversed-phase high-performance liquid chromatography (RP-HPLC) method for choline fenofibrate (B1672516) was found to be linear in the concentration range of 5-35 µg/mL with a correlation coefficient of 0.999. ijpsr.com Similarly, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for pantothenic acid showed excellent linearity (r² = 0.9998) over a range of 0.08 to 1.2 µg/mL. nih.gov

Accuracy refers to the closeness of the test results to the true or accepted reference value. amsbiopharma.com It is often determined through recovery studies, where a known amount of the pure analyte is added (spiked) into a sample matrix and then analyzed. europa.eu The percentage of the spiked amount that is measured (% recovery) indicates the method's accuracy. A hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC LC-MS/MS) method for choline and related compounds demonstrated recoveries between 90% and 115%. nih.gov An RP-HPLC method for choline fenofibrate showed mean recoveries in the range of 99.4-100.65%. ijpsr.com For pantothenic acid, a UPLC-MS/MS method reported average recoveries between 95% and 106%. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval under the same operating conditions. aoac.org

Reproducibility (Inter-assay or Intermediate precision): Assesses precision over a longer period, including variations like different days, analysts, or equipment. aoac.org

For a HILIC LC-MS/MS method for choline, the precision of the analysis ranged from 1.6% to 13% (%RSD). nih.gov A collaborative study of an AOAC method for pantothenic acid found repeatability ranging from 1.3% to 3.3% and reproducibility from 4.1% to 7.0%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lower limits of a method's performance. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. aoac.org The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. aoac.org For the analysis of choline in infant formula by ion chromatography, the LOD and LOQ were determined to be 0.009 mg/100 g and 0.012 mg/100 g, respectively. chromatographyonline.com An LC-MS/MS method for pantothenic acid in food reported a detection limit of 3.0 µg·kg⁻¹. cmes.org

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. basinc.com For HPLC methods, these parameters might include the pH of the mobile phase, flow rate, or column temperature. ijper.orgbasinc.com

Data Tables of Validated Analytical Methods

The following tables summarize validation data from various research studies, illustrating the performance of different analytical techniques for choline and pantothenic acid.

Table 1: Summary of Validation Parameters for Choline Analytical Methods

| Analytical Technique | Matrix | Linearity (Correlation Coefficient) | Accuracy (% Recovery) | Precision (% RSD) | LOQ |

|---|---|---|---|---|---|

| HILIC LC-MS/MS | Foods & Tissues | Not Specified | 90 - 115 nih.gov | 1.6 - 13 nih.gov | Not Specified |

| Ion Chromatography | Infant Formula | r² > 0.9999 chromatographyonline.com | 102 (based on SRM) chromatographyonline.com | < 3.0 (Overall) chromatographyonline.com | 0.012 mg/100g chromatographyonline.com |

| HPLC-FLD | Foods | Not Specified | 83 - 106 researchgate.net | 2 - 13 researchgate.net | Not Specified |

| RP-HPLC | Pharmaceutical Dosage Form | r = 0.999 ijpsr.com | 99.4 - 100.65 ijpsr.com | Not Specified | Not Specified |

| RP-HPLC | Mouth Ulcer Gel | r = 0.9992 ijper.org | Not Specified | Not Specified | Not Specified |

Table 2: Summary of Validation Parameters for Pantothenic Acid Analytical Methods

| Analytical Technique | Matrix | Linearity (Correlation Coefficient) | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|---|

| UPLC-MS/MS | Fortified Foods | r² = 0.9998 nih.gov | 95 - 106 nih.gov | 1.1 (Repeatability), 2.5 - 6.0 (Reproducibility) nih.gov |

| UPLC-MS/MS (AOAC 2012.16) | Infant Formula | Not Specified | Not Specified | 1.3 - 3.3 (Repeatability), 4.1 - 7.0 (Reproducibility) nih.gov |

| LC-MS/MS | Food | Linear over 10-1500 µg·L⁻¹ cmes.org | 91.0 - 105 cmes.org | Not Specified |

Standardization in Research

Standardization is critical for ensuring that results are comparable across different laboratories and studies. A key component of standardization is the use of high-purity reference materials. nih.gov

Certified Reference Materials (CRMs) and Standard Reference Materials (SRMs) are produced by national metrology institutes like the National Institute of Standards and Technology (NIST). nih.govnist.goveurekalert.org These materials are homogenous and stable, with one or more properties certified with a high degree of certainty. nih.gov For example, NIST has developed SRMs for multivitamin tablets (SRM 3280 and SRM 3289) which have certified values for pantothenic acid and other vitamins. nih.goveurekalert.orgnist.gov SRM 1849a is an infant/adult nutritional formula with a certified value for pantothenic acid of 68.2 ± 1.9 mg/kg. oup.comaoac.org These materials are invaluable for method validation, particularly for assessing accuracy, and for ongoing quality control. nih.gov

In addition to matrix-based SRMs, high-purity chemical standards, such as those available from the United States Pharmacopeia (USP), are used for calibration. Isotope-labeled internal standards, like [13C6, 15N2]-pantothenic acid, are also employed in mass spectrometry-based methods to correct for variations during sample preparation and analysis, thereby improving accuracy and precision. nih.gov

International standards, such as ISO 20639 which specifies a UPLC-MS/MS method for pantothenic acid in infant formula, further promote harmonization by providing a globally recognized protocol. iteh.ai The development of these standardized methods often involves collaborative studies where multiple laboratories analyze the same samples to establish the method's reproducibility. nih.gov

Systems Level Interactions and Regulatory Networks

Enzymology of Choline (B1196258) and Pantothenic Acid Converting Enzymes

The initiation of choline and pantothenic acid into their respective metabolic pathways is catalyzed by specific kinase enzymes. These enzymes represent critical control points for the synthesis of essential downstream molecules.

Choline Kinase (CK)

Choline kinase (EC 2.7.1.32) is the enzyme that catalyzes the first committed step in the CDP-choline pathway for the biosynthesis of phosphatidylcholine (PC). nih.govalfa-chemistry.com This reaction involves the ATP-dependent phosphorylation of choline to produce phosphocholine (B91661). nih.govwikipedia.org In mammalian cells, choline kinase exists as three primary isoforms: CKα-1, CKα-2, and CKβ, which are encoded by two separate genes, CHKA and CHKB. wikipedia.orguwa.edu.au These isoforms are active as homodimers, heterodimers, or oligomers. nih.govuwa.edu.au Choline kinase is a cytosolic enzyme that requires magnesium ions (Mg²⁺) as a cofactor. wikipedia.orgtaylorandfrancis.com The activity of this enzyme is crucial for membrane synthesis, lipid signaling, and the regulation of cell growth. alfa-chemistry.comwikipedia.org

Pantothenate Kinase (PanK)

Pantothenate kinase (EC 2.7.1.33) is the enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of coenzyme A (CoA) from pantothenic acid (vitamin B5). oregonstate.eduwikipedia.org This reaction also involves the ATP-dependent phosphorylation of its substrate, in this case, pantothenate, to form 4'-phosphopantothenate. nih.govwikipedia.org PanK activity is regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA. wikipedia.orgnih.gov There are three distinct types of PanK, which differ in their primary sequence and kinetic properties. nih.gov In humans, four genes (PANK1-4) produce different isoforms of the enzyme. mdpi.com For instance, PANK2 is a key mitochondrial enzyme, and mutations in its gene can lead to pantothenate kinase-associated neurodegeneration (PKAN). wikipedia.orgmedlineplus.gov The expression of PanK isoforms can be tissue-specific; for example, mPanK1α is highly expressed in the heart and kidney, while mPanK1β is found primarily in the liver and kidney in mice. nih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Cellular Location | Key Functions |

|---|---|---|---|---|---|---|

| Choline Kinase (CK) | 2.7.1.32 | Choline, ATP | Phosphocholine, ADP | Mg²⁺ | Cytosol taylorandfrancis.com | First step in phosphatidylcholine synthesis, cell signaling. alfa-chemistry.comwikipedia.org |

| Pantothenate Kinase (PanK) | 2.7.1.33 | Pantothenic Acid, ATP | 4'-Phosphopantothenate, ADP | ATP | Mitochondria (e.g., PANK2) medlineplus.gov | Rate-limiting step in Coenzyme A biosynthesis. wikipedia.org |

Interdependencies within One-Carbon Metabolic Pathways

Choline metabolism is deeply intertwined with one-carbon metabolism, a set of reactions that involve the transfer of one-carbon units. This network is crucial for the synthesis of nucleotides and for methylation reactions that regulate epigenetic processes.

Choline serves as a significant source of methyl groups. nih.govusda.gov After being oxidized to betaine (B1666868), it can donate a methyl group to homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). mdpi.com This pathway is particularly important in the liver and kidney. researchgate.net The methionine produced can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including the methylation of DNA and histones. oregonstate.edu

The metabolism of choline is metabolically linked to that of folate. karger.comnih.gov Both betaine (from choline) and 5-methyltetrahydrofolate (from the folate cycle) can remethylate homocysteine to methionine. nih.gov Consequently, a deficiency in one nutrient can increase the demand for the other. usda.govkarger.com For example, folate deficiency can enhance the use of choline as a methyl donor. karger.com This interdependence highlights a critical nutritional relationship where the status of both nutrients must be considered for optimal function of one-carbon pathways. karger.comnih.gov

| Molecule | Role | Metabolic Interaction |

|---|---|---|

| Choline | Methyl donor precursor usda.gov | Oxidized to betaine. researchgate.net |

| Betaine | Direct methyl donor | Donates a methyl group to homocysteine to form methionine. mdpi.com |

| Homocysteine | Metabolic intermediate | Can be remethylated by betaine or 5-methyltetrahydrofolate. nih.gov |

| Methionine | Essential amino acid | Precursor for S-adenosylmethionine (SAM). oregonstate.edu |

| S-adenosylmethionine (SAM) | Universal methyl donor | Provides methyl groups for DNA, RNA, and histone methylation. oregonstate.edu |

| Folate | Vitamin B9 | Interacts with choline metabolism; provides methyl groups for homocysteine remethylation. karger.com |

Crosstalk with Lipid Signaling and Transport Systems

Choline and pantothenic acid are indispensable for the synthesis and metabolism of lipids, playing central roles in the formation of cell membranes, intracellular signaling, and the transport of fats throughout the body.

Choline is a fundamental structural component of major phospholipids (B1166683), including phosphatidylcholine (PC) and sphingomyelin (B164518). oregonstate.edu PC is the most abundant phospholipid in most eukaryotic cell membranes and can be synthesized via two main pathways: the CDP-choline pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. oregonstate.edunumberanalytics.com The synthesis of PC is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. oregonstate.edu VLDLs are responsible for transporting lipids, such as triglycerides and cholesterol, from the liver to other tissues. oregonstate.edu Consequently, choline deficiency can lead to impaired VLDL secretion and the accumulation of fat in the liver. oregonstate.edu Furthermore, choline-containing phospholipids serve as precursors for important second messengers like diacylglycerol and ceramide, which are involved in cell signaling cascades. oregonstate.edu

Pantothenic acid's role in lipid metabolism is mediated through its function as the precursor to Coenzyme A (CoA). oregonstate.eduwikipedia.org CoA is a critical cofactor for a vast number of metabolic reactions. nih.govnih.gov In the form of acetyl-CoA, it is a central molecule in the citric acid cycle for energy production and is the building block for fatty acid synthesis. oregonstate.edunih.gov CoA and its derivatives, such as acyl-CoAs, are also necessary for the β-oxidation of fatty acids, the process by which fats are broken down to produce energy. oregonstate.edu Additionally, CoA is required for the synthesis of cholesterol and steroid hormones. oregonstate.edu

| Molecule | Precursor(s) | Key Functions |

|---|---|---|

| Phosphatidylcholine (PC) | Choline, Diacylglycerol numberanalytics.com | Major component of cell membranes, VLDL assembly, precursor for signaling molecules. oregonstate.edunumberanalytics.com |

| Sphingomyelin | Choline (via PC), Ceramide oregonstate.edu | Component of cell membranes and myelin sheath. oregonstate.edu |

| Very-Low-Density Lipoprotein (VLDL) | Triglycerides, Cholesterol, Phospholipids (including PC) | Transports lipids from the liver to peripheral tissues. oregonstate.edu |

| Coenzyme A (CoA) | Pantothenic Acid, Cysteine, ATP wikipedia.org | Cofactor in fatty acid synthesis and oxidation, citric acid cycle. oregonstate.edunih.gov |

| Acetyl-CoA | CoA, Acetate group | Central molecule in energy metabolism, substrate for synthesis of fatty acids and cholesterol. oregonstate.edu |

Transcriptomic and Proteomic Responses to Choline and Pantothenic Acid Availability

The availability of choline and pantothenic acid can significantly influence the expression of genes and the abundance of proteins, thereby modulating cellular functions and physiological responses.

Choline Availability

Choline deficiency has been shown to alter the expression of numerous genes. As an important source of methyl groups for SAM, choline availability affects DNA and histone methylation, which are key epigenetic mechanisms for regulating gene expression. nih.govnih.gov Choline deficiency can lead to global DNA hypomethylation and also gene-specific changes in methylation. nih.govnih.gov For example, studies in fetal mouse brains have shown that choline deficiency can decrease the methylation of the promoter region of the Cdkn3 gene, which encodes a cell cycle inhibitor, leading to its increased expression and potentially altering brain development. nih.gov Furthermore, prenatal choline availability can influence the expression of genes involved in memory processes, such as Igf2, protein kinases, and neurotransmitter receptors. nih.gov In the context of iron deficiency, prenatal choline supplementation has been found to induce significant changes in the hippocampal transcriptome, partially mitigating gene dysregulation caused by the iron deficiency. umn.edu

Pantothenic Acid Availability

Pantothenic acid deficiency (PAD) also leads to significant changes at the proteomic level. A study on Pekin ducks revealed that severe PAD altered the abundance of 421 proteins in the duodenal mucosa, with 198 proteins being up-regulated and 223 down-regulated. nih.gov These altered proteins were involved in various biological processes, including the regulation of the actin cytoskeleton, which could explain morphological changes like intestinal villus atrophy observed in deficiency states. nih.gov PAD also down-regulated proteins involved in oxidative stress defense, such as catalase (CAT), and impacted proteins related to energy metabolism, suggesting that the morphological and functional impairments could be linked to ATP depletion. nih.gov Recent research in human dermal fibroblasts converted to brown adipocytes showed that pantothenic acid is required for adipocyte browning and metabolic maturation, influencing the expression of genes like UCP1 and those involved in lipid metabolism in a concentration-dependent manner. nih.gov A transcriptome analysis revealed that a low concentration of pantothenic acid activated metabolic genes, an effect that was reversed at high concentrations. nih.gov

| Nutrient Status | System/Model | Observed Transcriptomic/Proteomic Changes | Associated Functional Outcomes |

|---|---|---|---|

| Choline Deficiency | Fetal Mouse Brain (Hippocampus) | Decreased global DNA methylation; altered gene-specific methylation (e.g., Cdkn3). nih.gov | Altered expression of cell cycle regulators, potential impact on neurodevelopment. nih.gov |

| Choline Supplementation (in Iron Deficiency) | Rat Hippocampus | Robust changes in gene expression, partial mitigation of iron-deficiency dysregulated genes. umn.edu | Modulation of neuroinflammation and other biological processes. umn.edu |

| Pantothenic Acid Deficiency | Pekin Duck (Duodenal Mucosa) | Altered abundance of 421 proteins, including those for cytoskeleton regulation and oxidative stress. nih.gov | Intestinal villus atrophy, impaired intestinal integrity, oxidative stress. nih.gov |

| Pantothenic Acid Availability | Human Brown Adipocytes | Concentration-dependent regulation of thermogenic and lipid metabolism genes (e.g., UCP1). nih.gov | Modulation of adipocyte browning and cellular energy metabolism. nih.gov |

Contemporary Research Challenges and Prospective Directions for Choline Pantothenate

Comprehensive Mechanistic Characterization of the Choline (B1196258) Pantothenate Compound as a Discrete Entity

A significant challenge in the study of choline pantothenate is the limited research characterizing it as a distinct molecular entity. As a salt, it is composed of the cation choline and the anion pantothenate. The prevailing hypothesis is that upon ingestion and absorption, the compound readily dissociates into its individual components, which then enter their respective metabolic pathways.

The primary research gap is the lack of data on the absorption kinetics, cellular uptake, and metabolic fate of the intact this compound compound. It remains to be determined if the compound is absorbed whole and, if so, whether this confers any unique metabolic advantages or follows different transport mechanisms compared to the separate administration of choline salts (like choline chloride) and pantothenic acid. Future research must focus on elucidating whether delivering these two nutrients as a single, bonded molecule alters their bioavailability, tissue distribution, or entry into cellular metabolic pools. Characterizing specific transporters or enzymatic processes that may act on the intact compound is a critical prospective direction.

Identification of Novel Synergistic or Independent Actions of Choline and Pantothenic Acid Components within the Compound

Once dissociated, the choline and pantothenic acid components of the compound exert both independent and potentially synergistic effects. Research is beginning to uncover these complex interactions.

Independent Actions: Choline is essential for multiple biological functions, including the synthesis of the neurotransmitter acetylcholine (B1216132), the formation of phospholipids (B1166683) like phosphatidylcholine which are vital for cell membrane structure, and as a source of methyl groups for metabolism. nih.govgeneticlifehacks.comnih.gov Pantothenic acid is a crucial precursor for the synthesis of Coenzyme A (CoA), a molecule fundamental to numerous metabolic reactions, including the citric acid cycle and the synthesis and breakdown of fatty acids. wikipedia.orgoregonstate.edunih.gov

Synergistic and Combined Actions: Recent studies highlight that the combined presence of choline and pantothenic acid can lead to synergistic effects that are not merely additive. A 2024 study on human brown adipocytes found that while choline was essential for the generation of fat cells (adipogenesis), the addition of pantothenic acid was required to induce browning properties, metabolic maturation, and the expression of uncoupling protein 1 (UCP1), a key protein for thermogenesis. nih.gov The combination of choline and pantothenic acid synergistically activated UCP1 expression, suggesting a cooperative role in enhancing metabolic function in these cells. nih.gov Another study in red sea bream demonstrated that high levels of both choline chloride and calcium pantothenate in the diet significantly enhanced serum complement activity, an important part of the innate immune system. elsevierpure.com These findings underscore the prospective research direction of identifying and characterizing novel synergistic outcomes in various biological systems, from metabolic health to immune response.

Application of Systems Biology Approaches to Choline and Pantothenic Acid Metabolism and Interplay

The metabolic pathways of choline and pantothenic acid are complex and interconnected with numerous other cellular processes. Systems biology, which uses high-throughput "omics" technologies (like metabolomics, proteomics, genomics) and computational modeling, offers a powerful approach to unravel this complexity.

Metabolomics , the large-scale study of small molecules or metabolites, provides an integrated snapshot of an organism's physiological state, reflecting the interplay between genes, proteins, and the environment. ahajournals.org This approach is being used to identify novel biomarkers and understand metabolic pathways related to choline. For instance, metabolomic analyses have been employed to differentiate distinct metabolic patterns resulting from mitochondrial dysfunction, revealing that choline metabolites were among the most significantly affected. nih.gov It is also central to understanding how gut microbial metabolism of dietary choline gives rise to metabolites like trimethylamine-N-oxide (TMAO), which has been linked to cardiovascular health. ahajournals.orgmdpi.com

Similarly, lipidomics , a sub-discipline focused on the comprehensive analysis of lipids, has been used to investigate how choline metabolism influences the lipid profile of immune cells. In IL-4-polarized macrophages, targeted lipidomics revealed significantly elevated levels of phosphatidylcholine, demonstrating a critical role for choline metabolism in shaping the cellular immune response. nih.gov

Prospective research will increasingly rely on these systems-level approaches. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive computational models of choline and pantothenic acid metabolism. These models will be instrumental in predicting how genetic variations or nutritional interventions affect metabolic fluxes and in identifying key points of interaction between the two nutrient pathways, ultimately leading to a more holistic understanding of their combined impact on health.

Q & A

Basic Research: How can researchers accurately quantify choline pantothenate and its metabolites in biological samples?

Methodological Answer:

To quantify this compound and its metabolites (e.g., coenzyme A, pantothenate derivatives), a validated workflow combining liquid chromatography-mass spectrometry (LC-MS) is essential. Key steps include:

- Calibration curves : Use serial dilutions of certified standards to establish linearity and dynamic range .

- Quality controls (QCs) : Incorporate low, medium, and high concentration QCs to assess intra- and inter-day precision and accuracy .

- Data normalization : Correct for matrix effects (e.g., ion suppression) using internal standards (e.g., deuterated analogs) .

- Metabolite identification : Cross-reference retention times and fragmentation patterns with spectral libraries .

This approach ensures reproducibility, critical for studies on this compound’s role in metabolic pathways like CoA biosynthesis .

Basic Research: What experimental models are suitable for studying this compound’s transport mechanisms?

Methodological Answer:

- In vitro models : Use erythrocyte membrane assays (e.g., malaria-infected erythrocytes) to study competitive uptake between choline and pantothenate, as both share transporters .

- Kinetic assays : Measure radiolabeled [¹⁴C]pantothenate influx under varying substrate concentrations to assess transporter saturation kinetics .

- Inhibition studies : Test blockers like furosemide to dissect transporter specificity. For example, IC₅₀ values (~3 mM for furosemide) reveal competitive inhibition dynamics .

Advanced Research: How can conflicting data on this compound’s metabolic roles be reconciled?

Methodological Answer:

Discrepancies arise from context-dependent effects, such as:

- Tissue-specific metabolism : In cancer cells, pantothenate depletion reduces CoA-dependent processes (e.g., fatty acid synthesis), while in neurons, it supports myelin synthesis via acetyl-CoA .